Cas no 2138817-54-4 (tert-butyl (2E)-3-2,4-bis(difluoromethoxy)phenylprop-2-enoate)

tert-butyl (2E)-3-2,4-bis(difluoromethoxy)phenylprop-2-enoate 化学的及び物理的性質
名前と識別子
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- tert-butyl (2E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoate
- EN300-844750
- 2138817-54-4
- tert-butyl (2E)-3-2,4-bis(difluoromethoxy)phenylprop-2-enoate
-
- インチ: 1S/C15H16F4O4/c1-15(2,3)23-12(20)7-5-9-4-6-10(21-13(16)17)8-11(9)22-14(18)19/h4-8,13-14H,1-3H3/b7-5+
- InChIKey: NERMUJGBPILBAO-FNORWQNLSA-N
- SMILES: FC(OC1C=C(C=CC=1/C=C/C(=O)OC(C)(C)C)OC(F)F)F
計算された属性
- 精确分子量: 336.09847164g/mol
- 同位素质量: 336.09847164g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 23
- 回転可能化学結合数: 8
- 複雑さ: 407
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 5
- トポロジー分子極性表面積: 44.8Ų
tert-butyl (2E)-3-2,4-bis(difluoromethoxy)phenylprop-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-844750-5g |
tert-butyl (2E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoate |
2138817-54-4 | 5g |
$2277.0 | 2023-09-02 | ||
Enamine | EN300-844750-1.0g |
tert-butyl (2E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoate |
2138817-54-4 | 95.0% | 1.0g |
$785.0 | 2025-02-21 | |
Enamine | EN300-844750-5.0g |
tert-butyl (2E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoate |
2138817-54-4 | 95.0% | 5.0g |
$2277.0 | 2025-02-21 | |
Enamine | EN300-844750-0.5g |
tert-butyl (2E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoate |
2138817-54-4 | 95.0% | 0.5g |
$754.0 | 2025-02-21 | |
Enamine | EN300-844750-0.05g |
tert-butyl (2E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoate |
2138817-54-4 | 95.0% | 0.05g |
$660.0 | 2025-02-21 | |
Enamine | EN300-844750-10.0g |
tert-butyl (2E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoate |
2138817-54-4 | 95.0% | 10.0g |
$3376.0 | 2025-02-21 | |
Enamine | EN300-844750-1g |
tert-butyl (2E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoate |
2138817-54-4 | 1g |
$785.0 | 2023-09-02 | ||
Enamine | EN300-844750-0.25g |
tert-butyl (2E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoate |
2138817-54-4 | 95.0% | 0.25g |
$723.0 | 2025-02-21 | |
Enamine | EN300-844750-10g |
tert-butyl (2E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoate |
2138817-54-4 | 10g |
$3376.0 | 2023-09-02 | ||
Enamine | EN300-844750-2.5g |
tert-butyl (2E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoate |
2138817-54-4 | 95.0% | 2.5g |
$1539.0 | 2025-02-21 |
tert-butyl (2E)-3-2,4-bis(difluoromethoxy)phenylprop-2-enoate 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
tert-butyl (2E)-3-2,4-bis(difluoromethoxy)phenylprop-2-enoateに関する追加情報
Recent Advances in the Study of tert-butyl (2E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoate (CAS: 2138817-54-4)
The compound tert-butyl (2E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoate (CAS: 2138817-54-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoromethoxy-substituted phenyl ring and α,β-unsaturated ester moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.
One of the key areas of investigation has been the synthetic pathways for tert-butyl (2E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoate. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized synthesis route that improves yield and purity. The method involves a Horner-Wadsworth-Emmons reaction, utilizing 2,4-bis(difluoromethoxy)benzaldehyde as a starting material. The introduction of the tert-butyl group was achieved through esterification under mild conditions, ensuring the stability of the difluoromethoxy substituents.
Pharmacological evaluations have revealed that this compound exhibits potent anti-inflammatory and anti-proliferative activities. In vitro studies using human cell lines demonstrated its ability to inhibit NF-κB signaling, a pathway implicated in chronic inflammation and cancer. Additionally, molecular docking simulations suggest that the compound interacts with the p65 subunit of NF-κB, providing a plausible mechanism for its observed effects. These findings were corroborated by a recent preprint on bioRxiv, which highlighted its efficacy in reducing tumor growth in murine models.
Further research has explored the metabolic stability and pharmacokinetic profile of tert-butyl (2E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoate. A 2024 study in Drug Metabolism and Disposition reported that the compound exhibits favorable oral bioavailability and a half-life suitable for once-daily dosing. However, challenges remain in optimizing its selectivity to minimize off-target effects, as noted in a patent application filed by a leading pharmaceutical company earlier this year.
In conclusion, tert-butyl (2E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoate represents a promising scaffold for the development of novel therapeutics. Its unique chemical structure and demonstrated biological activities warrant further investigation, particularly in the context of inflammatory diseases and oncology. Future studies should focus on structure-activity relationship (SAR) optimization and in vivo efficacy in more complex disease models.
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